2-(1-Piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione 2-(1-Piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione
Brand Name: Vulcanchem
CAS No.: 155473-75-9
VCID: VC0420970
InChI: InChI=1S/C17H16N2O2/c20-16-13-6-2-3-7-14(13)19-15(16)10-12(17(19)21)11-18-8-4-1-5-9-18/h2-3,6-7,10-11H,1,4-5,8-9H2/b12-11+
SMILES: C1CCN(CC1)C=C2C=C3C(=O)C4=CC=CC=C4N3C2=O
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32g/mol

2-(1-Piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione

CAS No.: 155473-75-9

Main Products

VCID: VC0420970

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32g/mol

2-(1-Piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione - 155473-75-9

CAS No. 155473-75-9
Product Name 2-(1-Piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione
Molecular Formula C17H16N2O2
Molecular Weight 280.32g/mol
IUPAC Name (2E)-2-(piperidin-1-ylmethylidene)pyrrolo[1,2-a]indole-1,4-dione
Standard InChI InChI=1S/C17H16N2O2/c20-16-13-6-2-3-7-14(13)19-15(16)10-12(17(19)21)11-18-8-4-1-5-9-18/h2-3,6-7,10-11H,1,4-5,8-9H2/b12-11+
Standard InChIKey LIDWMRVCDBDQRG-VAWYXSNFSA-N
Isomeric SMILES C1CCN(CC1)/C=C/2\C=C3C(=O)C4=CC=CC=C4N3C2=O
SMILES C1CCN(CC1)C=C2C=C3C(=O)C4=CC=CC=C4N3C2=O
Canonical SMILES C1CCN(CC1)C=C2C=C3C(=O)C4=CC=CC=C4N3C2=O
PubChem Compound 1736169
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator